molecular formula C9H10ClF2NO2 B8228533 3-Amino-3-(2,5-difluorophenyl)propanoic acid hydrochloride

3-Amino-3-(2,5-difluorophenyl)propanoic acid hydrochloride

Cat. No.: B8228533
M. Wt: 237.63 g/mol
InChI Key: YMTXDHYOLDMQIV-UHFFFAOYSA-N
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Description

3-Amino-3-(2,5-difluorophenyl)propanoic acid hydrochloride (CAS 2828439-93-4) is a fluorinated β-amino acid derivative with a molecular formula of C₉H₁₀ClF₂NO₂ and a molecular weight of 237.63 g/mol . It exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents. The compound features a propanoic acid backbone substituted with a 2,5-difluorophenyl group and an amino group at the β-position. Key physicochemical properties include storage under inert atmosphere at room temperature and safety warnings for skin/eye irritation (H315, H319) .

Properties

IUPAC Name

3-amino-3-(2,5-difluorophenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2.ClH/c10-5-1-2-7(11)6(3-5)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTXDHYOLDMQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(CC(=O)O)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,5-difluorophenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,5-difluorobenzene.

    Nitration: The 2,5-difluorobenzene undergoes nitration to introduce a nitro group, forming 2,5-difluoronitrobenzene.

    Reduction: The nitro group is then reduced to an amino group, yielding 2,5-difluoroaniline.

    Alkylation: The 2,5-difluoroaniline is alkylated with a suitable alkylating agent to introduce the propanoic acid moiety, forming 3-Amino-3-(2,5-difluorophenyl)propanoic acid.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,5-difluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis Applications

The compound serves as a versatile building block in the synthesis of more complex organic molecules. It is particularly useful in:

  • Organic Chemistry : It is employed in the synthesis of fluorinated amino acids and other derivatives, which are critical in developing pharmaceuticals and agrochemicals. For instance, it has been utilized in the preparation of selective serotonin reuptake inhibitors (SSRIs) like dapoxetine .
  • Enzymatic Synthesis : Recent studies have demonstrated efficient methods for synthesizing β-amino acids using lipase-catalyzed hydrolysis. This process allows for the production of enantiomerically pure compounds, which are essential in pharmaceutical applications .

Biological Research Applications

The biological activity of 3-Amino-3-(2,5-difluorophenyl)propanoic acid hydrochloride has been the subject of various studies:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies indicate that derivatives can inhibit enzymes associated with cancer cell proliferation.
  • Receptor Binding : Research suggests that the compound may interact with biological receptors, affecting signaling pathways related to cell growth and apoptosis. This interaction opens avenues for exploring its use in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits metabolic enzymes linked to cancer growth
Receptor InteractionModulates receptor activity affecting apoptosis
Anticancer ActivityReduces viability of cancer cells in vitro

Medicinal Applications

The potential medicinal uses of this compound are being actively explored:

  • Anticancer Properties : In vitro studies have shown that certain derivatives significantly reduce cell viability in various cancer cell lines, such as A549 non-small cell lung cancer cells. The reduction in cell viability was reported to exceed 50% for specific analogs .
  • Therapeutic Development : The compound is being investigated for its anti-inflammatory and analgesic properties, making it a candidate for developing new therapeutic agents .

Industrial Applications

In addition to its research applications, this compound is also relevant in industrial contexts:

  • Material Development : The compound is utilized in developing new materials and chemical processes due to its unique chemical properties and reactivity .

Case Study 1: Anticancer Activity Assessment

A study conducted on A549 lung cancer cells demonstrated that derivatives of this compound led to a significant decrease in cell migration and viability. Compounds structurally related to this acid were found to inhibit tumor growth effectively, suggesting its potential as a scaffold for novel anticancer agents.

Case Study 2: Enzymatic Synthesis

Research by Gotor et al. highlighted the successful use of lipase PSIM for the kinetic resolution of racemic β-amino acids derived from this compound. The study achieved high enantiomeric excess values (E > 200), indicating the compound's utility in producing enantiomerically pure products necessary for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,5-difluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenyl-Substituted β-Amino Acid Derivatives

Table 1: Structural and Physicochemical Comparisons
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Fluorine Substitution Key Differences
3-Amino-3-(2,5-difluorophenyl)propanoic acid hydrochloride 2828439-93-4 C₉H₁₀ClF₂NO₂ 237.63 2,5-difluoro Reference compound
3-Amino-3-(2,4-difluorophenyl)propanoic acid (QB-7776) 412925-23-6 C₉H₉F₂NO₂ 217.17 2,4-difluoro Lacks hydrochloride; lower molecular weight
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride - C₁₁H₁₄ClF₂NO₂ 265.69 2,4-difluoro Ethyl ester substituent; higher molecular weight
(R)-3-Amino-3-(3-fluorophenyl)propanoic acid 117391-51-2 C₉H₁₀FNO₂ 183.18 3-monofluoro Single fluorine; lacks Cl; free base form
(R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride 19883-57-9 C₁₀H₁₂ClF₂NO₂ 253.66 3,4-difluoro Extended carbon chain (butanoic acid); distinct substitution pattern

Key Observations

Impact of Fluorine Position: The 2,5-difluorophenyl substitution in the target compound contrasts with analogs like QB-7776 (2,4-difluoro) and (R)-3-fluoro derivatives.

Salt Forms and Solubility: The hydrochloride salt in the target compound enhances solubility compared to free bases (e.g., QB-7776) but increases molecular weight relative to non-salt forms .

Structural Modifications: Ethyl ester derivatives (e.g., compounds) exhibit higher molecular weights (265.69 vs. 237.63) due to the ester group, which may affect metabolic stability . Extended carbon chains, as seen in (R)-3-amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride, introduce conformational flexibility but reduce similarity scores (0.87 vs. 0.98 for 4-fluoro analogs) .

Similarity Analysis from Databases

  • High Similarity (≥0.90): 3-Amino-3-(4-fluorophenyl)propionic acid (CAS 1810070-00-8, similarity 0.98): Near-identical structure but lacks one fluorine atom .
  • Moderate Similarity (0.80–0.90): 3-Amino-3-(4-fluoronaphthalen-1-yl)propanoic acid hydrochloride (CAS 332061-68-4, similarity 0.93): Naphthalene ring increases hydrophobicity .
  • Low Similarity (<0.80) :
    • trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS 741217-33-4, similarity 0.80): Heterocyclic backbone diverges significantly .

Biological Activity

3-Amino-3-(2,5-difluorophenyl)propanoic acid hydrochloride is a compound that has garnered attention due to its significant biological activity, particularly in the context of pharmacology and neuropharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

  • Molecular Formula : C₉H₁₀ClF₂NO₂
  • Molecular Weight : Approximately 237.63 g/mol
  • Structure : The compound features an amino group and a difluorophenyl moiety, which enhances its biological activity and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may modulate glutamate receptors, which play a critical role in excitatory neurotransmission. This modulation could have implications for treating neurological disorders associated with excitotoxicity and neurodegeneration.

Potential Mechanisms:

  • Receptor Interaction : The compound may bind to glutamate receptors, influencing synaptic transmission.
  • Neuroprotection : Its structural characteristics suggest it could offer neuroprotective effects, making it a candidate for further investigation in neuropharmacology.

Neurotransmitter Modulation

Studies have shown that compounds similar to this compound can significantly influence neurotransmitter systems. The specific interactions with glutamate receptors may provide insights into its therapeutic potential in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its viability as a drug candidate. Key areas of focus include:

  • Absorption : How well the compound is absorbed in biological systems.
  • Distribution : The extent to which it spreads throughout the body.
  • Metabolism : How the compound is broken down by the body.
  • Excretion : The pathways through which it is eliminated from the body.

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

  • In Vitro Studies : Preliminary in vitro studies suggest that this compound can enhance synaptic transmission by interacting with glutamate receptors.
  • Cytotoxicity Assays : It has been evaluated for cytotoxic effects against various cancer cell lines, demonstrating potential anti-cancer properties .
  • Buffering Agent : The compound also serves as a buffering agent in biological assays, stabilizing pH levels critical for enzyme activity and cellular functions.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-Amino-3-(2,4-difluorophenyl)propanoic acidDifferent fluorine positioningSimilar receptor interactions
3-Amino-3-(3,5-difluorophenyl)propanoic acidDifferent fluorine positioningPotentially similar neuroprotective effects
3-Amino-3-(2,6-difluorophenyl)propanoic acidDifferent fluorine positioningVaries in receptor affinity

The unique positioning of fluorine atoms on the phenyl ring of this compound influences its chemical reactivity and biological activity compared to its analogs.

Case Studies and Applications

Several case studies have explored the therapeutic applications of this compound:

  • Neurodegenerative Diseases : Investigations into its potential use for treating Alzheimer's disease highlight its ability to modulate neurotransmission effectively.
  • Cancer Research : Its cytotoxic properties are being studied as a possible avenue for developing new cancer therapies.

Q & A

Q. What spectroscopic methods are recommended for characterizing 3-Amino-3-(2,5-difluorophenyl)propanoic acid hydrochloride?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly to verify the positions of fluorine substituents on the phenyl ring and the integrity of the amino and carboxylic acid groups. High-Resolution Mass Spectrometry (HRMS) should complement NMR to confirm molecular weight (e.g., exact mass ~214.05 g/mol as per similar compounds in ). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95% as standard in ). For solubility validation, use experimental shake-flask methods alongside computational models like ESOL or Ali .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Adopt protocols aligned with GHS hazard codes H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled). Use nitrile gloves, lab coats, and safety goggles. Conduct all manipulations in a fume hood to avoid aerosol formation. Store in airtight containers at 2–8°C, away from oxidizing agents. In case of spills, use inert absorbents (e.g., sand) and dispose of via hazardous waste channels, as outlined in Safety Data Sheets ( ) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility data between computational models and experimental results?

  • Methodological Answer : Discrepancies often arise from model assumptions (e.g., logP calculations). For example, reports solubility values ranging from 9.29 mg/mL (SILICOS-IT) to 2290 mg/mL (Ali). To resolve this:

Validate computationally derived logP values (e.g., XLOGP3 = -2.32 vs. iLOGP = 0.9) experimentally using reversed-phase HPLC.

Perform shake-flask solubility tests in buffered solutions (pH 1–7.4) to mimic physiological conditions.

Cross-reference with thermal analysis (DSC/TGA) to detect hydration states affecting solubility .

Model Solubility (mg/mL)Class
ESOL410.0Highly soluble
Ali2290.0Highly soluble
SILICOS-IT9.29Soluble

Q. What synthetic strategies optimize enantiomeric purity for this compound?

  • Methodological Answer : Asymmetric synthesis routes, such as enzymatic resolution or chiral auxiliary-mediated cyclization, are preferred. highlights enantiomerically pure ethyl (3R/S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride derivatives synthesized via chiral chromatography (Chiralpak® AD-H column). Key steps:

Use Boc-protected intermediates to prevent racemization during coupling reactions.

Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC (e.g., 98% ee achieved in ).

Employ Mitsunobu conditions for stereospecific functionalization of the phenyl ring .

Data Contradiction and Analysis

Q. How should conflicting bioactivity data from in vitro vs. in vivo studies be addressed?

  • Methodological Answer : Discrepancies may stem from metabolic instability or poor BBB permeability. notes this compound’s low BBB permeant potential (log Kp = -9.05 cm/s). To address this:

Perform metabolic stability assays (e.g., liver microsomes) to identify degradation pathways.

Use prodrug strategies (e.g., esterification of the carboxylic acid) to enhance bioavailability.

Validate in vivo activity using radiolabeled analogs (e.g., ¹⁴C-tracking) to quantify tissue distribution .

Applications in Drug Development

Q. What in silico approaches predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model interactions with enzymes like D-amino acid oxidase (DAO) or fluorinated drug targets. Key parameters:

Optimize protonation states at physiological pH (e.g., amino group pKa ~9.5).

Use pharmacophore models to map electrostatic interactions with fluorine atoms (e.g., highlights fluorophenyl motifs in bioactive metabolites).

Validate predictions with SPR (surface plasmon resonance) binding assays .

Environmental and Toxicological Profiling

Q. How can environmental persistence of fluorinated derivatives be assessed?

  • Methodological Answer : Follow methodologies from and for perfluoroether carboxylic acids:

Conduct hydrolysis studies (pH 4–10, 25–50°C) to assess degradation half-lives.

Use LC-MS/MS to detect breakdown products (e.g., defluorination to 3-aminopropanoic acid).

Model bioaccumulation potential using logD values (e.g., logD = 0.01 in ) and octanol-water partitioning .

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